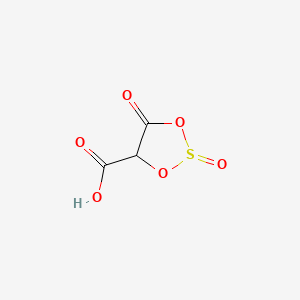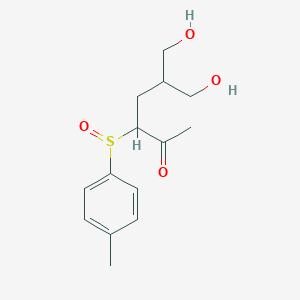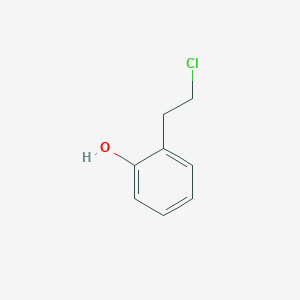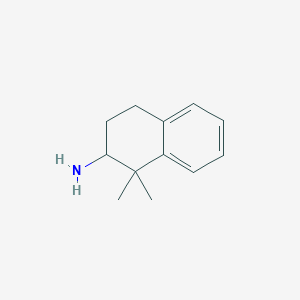![molecular formula C13H11NO6 B14299722 1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 113662-47-8](/img/no-structure.png)
1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 4-acetyl-2-hydroxybenzoic acid with pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine: Similar structure but with a fluorine substitution.
1-[(4-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione: Lacks the acetyl group, leading to different reactivity and properties.
Uniqueness
1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
| 113662-47-8 | |
Molecular Formula |
C13H11NO6 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-acetyl-2-hydroxybenzoate |
InChI |
InChI=1S/C13H11NO6/c1-7(15)8-2-3-9(10(16)6-8)13(19)20-14-11(17)4-5-12(14)18/h2-3,6,16H,4-5H2,1H3 |
InChI Key |
VCLSZAFDKWVGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)ON2C(=O)CCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)

![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)



![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
